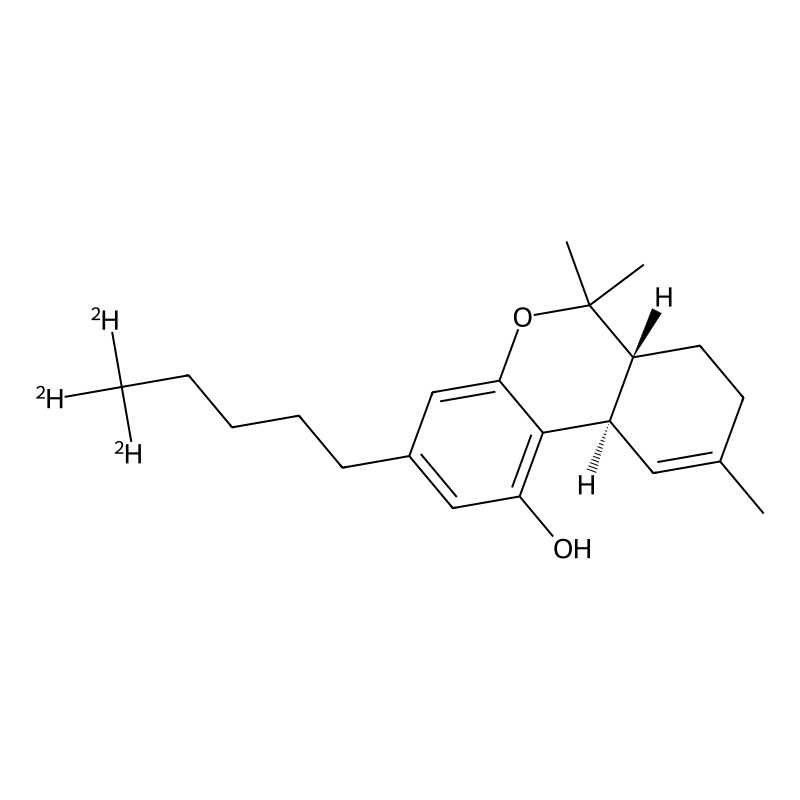(-)-delta-9-Thc (D3)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Applications in Analytical Chemistry
Delta-9-THC-D3 is primarily used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) []. These techniques are used to measure the concentration of delta-9-THC in various matrices, such as:
- Blood
- Urine
- Plasma
- Tissue samples
The use of an internal standard like delta-9-THC-D3 helps to:
- Improve the accuracy and precision of the measurements by accounting for variations in sample preparation, instrument performance, and ionization efficiency [].
- Quantify the amount of delta-9-THC present in the sample by comparing its signal intensity to the signal intensity of the internal standard.
Since delta-9-THC-D3 possesses the same chemical properties as delta-9-THC, except for the isotopic substitution, it behaves similarly during the analytical process. Any variations observed in the signal intensity will primarily reflect the amount of delta-9-THC present in the sample, not inconsistencies in the analytical procedure.
Applications in Research
Delta-9-THC-D3 plays a crucial role in various research areas, including:
- Pharmacokinetic studies: These studies investigate the absorption, distribution, metabolism, and excretion of delta-9-THC in the body. By using delta-9-THC-D3 as an internal standard, researchers can accurately track the fate of administered delta-9-THC and differentiate it from any endogenous THC present in the body [].
- Forensic toxicology: Delta-9-THC-D3 is used in forensic analysis to detect and quantify the presence of delta-9-THC in biological samples, aiding in investigations involving cannabis use.
- Clinical research: Delta-9-THC-D3 can be used in clinical trials to assess the pharmacokinetics and pharmacodynamics of investigational drugs that interact with the endocannabinoid system, of which delta-9-THC is a natural ligand [].
(-)-delta-9-tetrahydrocannabinol (D3) is a synthetic analog of the naturally occurring delta-9-tetrahydrocannabinol, the principal psychoactive compound found in cannabis. It is characterized by its chemical formula C21H30O2 and has a unique stereochemistry that distinguishes it from other cannabinoids. The compound is often used in research settings as a reference standard due to its structural similarity to the natural compound, allowing for comparative studies on pharmacological effects and metabolism .
Delta-9-THC-d3 itself is not expected to have a significant biological effect due to the minimal change in its structure compared to Delta-9-THC. However, research suggests Delta-9-THC mimics the natural cannabinoid Tetrahydrocannabinola (THC) in the body, interacting with the endocannabinoid system []. The endocannabinoid system plays a role in various physiological processes, and Delta-9-THC's interaction with this system is linked to its psychoactive effects [].
The chemical reactivity of (-)-delta-9-tetrahydrocannabinol (D3) primarily involves its hydroxyl groups, which can participate in various reactions such as oxidation and esterification. The compound can undergo metabolic transformations in the liver, where it is converted into several metabolites, including 11-hydroxy-delta-9-tetrahydrocannabinol and 11-nor-9-carboxy-delta-9-tetrahydrocannabinol, through enzymatic processes facilitated by cytochrome P450 enzymes . These metabolites are often studied to understand the pharmacokinetics and dynamics of cannabinoids.
(-)-delta-9-tetrahydrocannabinol (D3) exhibits a range of biological activities primarily through its interaction with cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. Activation of CB1 receptors in the central nervous system leads to psychoactive effects such as euphoria, relaxation, and altered sensory perception. Additionally, CB2 receptor activation is associated with anti-inflammatory effects . Research indicates that D3 may influence appetite stimulation, pain relief, and neuroprotection, making it a compound of interest in therapeutic applications.
The synthesis of (-)-delta-9-tetrahydrocannabinol (D3) can be achieved through various methods including:
- Chemical Synthesis: Utilizing starting materials such as olivetolic acid and geranyl pyrophosphate to construct the cannabinoid framework.
- Biotransformation: Employing microbial or enzymatic processes to convert precursors into D3.
- Total Synthesis: Advanced synthetic pathways involving multiple steps to achieve high purity and yield.
These methods are crucial for producing D3 for both analytical purposes and potential therapeutic applications .
(-)-delta-9-tetrahydrocannabinol (D3) has several applications:
- Research: Used as a standard reference in analytical chemistry to quantify cannabinoids in various matrices.
- Pharmacology: Investigated for its therapeutic potential in treating conditions like chronic pain, nausea associated with chemotherapy, and appetite stimulation in patients with cachexia.
- Forensic Science: Employed in toxicology studies to assess cannabis consumption and its metabolites in biological samples .
Interaction studies involving (-)-delta-9-tetrahydrocannabinol (D3) focus on its pharmacokinetic properties and how it interacts with other substances. Research has shown that the route of administration (e.g., inhalation vs. injection) significantly affects the metabolism and central accumulation of D3 and its metabolites . Additionally, studies have explored its interactions with other drugs, assessing potential synergistic or antagonistic effects on receptor activity.
Several compounds share structural similarities with (-)-delta-9-tetrahydrocannabinol (D3), each exhibiting unique properties:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Delta-8-tetrahydrocannabinol | C21H30O2 | Less potent psychoactive effects than delta-9 THC |
| Cannabidiol | C21H30O2 | Non-psychoactive; known for anti-inflammatory effects |
| 11-Hydroxy-delta-9-tetrahydrocannabinol | C21H30O3 | Major active metabolite of delta-9 THC |
While all these compounds interact with cannabinoid receptors, their varying chemical structures lead to different pharmacological profiles and therapeutic potentials . This uniqueness highlights the importance of (-)-delta-9-tetrahydrocannabinol (D3) in both research and clinical applications.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard








